molecular formula C13H9BrFNO2S B15061283 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene

Cat. No.: B15061283
M. Wt: 342.19 g/mol
InChI Key: WFSOYCQKGCBLCD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H9BrFNO2S

Molecular Weight

342.19 g/mol

IUPAC Name

1-benzylsulfanyl-5-bromo-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C13H9BrFNO2S/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

WFSOYCQKGCBLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2[N+](=O)[O-])F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a pre-functionalized benzene ring containing bromo, fluoro, and nitro groups. The reaction conditions often involve the use of solvents like acetone or ethanol and bases such as potassium carbonate to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzylsulfanyl group results in a sulfone derivative .

Scientific Research Applications

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Comparison

Compound Substituents (Position) Key Functional Groups Potential Applications
Target Compound Br (5), F (4), NO₂ (2), C₆H₅CH₂S (1) Benzylsulfanyl, NO₂, Br, F Organic synthesis, intermediates
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene Br (1), F (5), NO₂ (4), CH₃ (2) CH₃, NO₂, Br, F Agrochemical intermediates
1-(Benzylsulfanyl)-2-fluoro-4-CF₃-benzene C₆H₅CH₂S (1), F (2), CF₃ (4) Benzylsulfanyl, CF₃ Fluorinated materials
5-Bromo-2-fluoro-4-methylbenzenesulfonamide Br (5), F (2), SO₂NH₂ (1), CH₃ (4) Sulfonamide, Br, F Pharmaceuticals

Table 2: Electronic Parameters of Substituents

Group σp (Hammett) σI (Inductive) Effect on Reactivity
NO₂ 1.27 +0.67 Strong electron-withdrawing
CF₃ 0.54 +0.39 Moderate electron-withdrawing
Br 0.23 +0.45 Weakly electron-withdrawing
Benzylsulfanyl -0.15 -0.10 Weakly electron-donating

Biological Activity

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound notable for its diverse functional groups, which include a benzylsulfanyl moiety, bromine, fluorine, and a nitro group. Its molecular formula is C13H10BrFNO2S\text{C}_{13}\text{H}_{10}\text{BrFNO}_2\text{S}. The unique arrangement of these substituents contributes to its potential biological activities, making it a candidate for pharmacological research.

The compound's structure allows it to exhibit significant nucleophilicity due to the benzylsulfanyl group. The presence of halogen atoms (bromine and fluorine) and the nitro group enhances its reactivity and interaction with biological targets. This multi-functional nature suggests that this compound may possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular functions, potentially resulting in therapeutic effects. Additionally, the sulfonamide-like properties of the benzylsulfanyl group may mimic natural substrates in metabolic pathways.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.
  • Anti-inflammatory : Reduction of inflammatory mediators such as nitric oxide and TNF-α.
  • Anticancer : Induction of apoptosis in cancer cells via DNA damage mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1-fluoro-2-nitrobenzeneLacks sulfanyl groupLess versatile in biological applications
5-Bromo-2-fluoronitrobenzeneSimilar structure but different substitution patternVaries in reactivity due to different halogen placement
2-Bromo-1-fluoro-4-nitrobenzeneAnother isomer with distinct propertiesDifferent electronic effects due to position changes
5-Bromo-4-fluoroanilineContains an amino group instead of nitroPotentially different biological activity profile

This table illustrates how the combination of functional groups in this compound enhances its reactivity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound. For instance, investigations into its antimicrobial properties revealed significant inhibition against specific bacterial strains. In vitro assays demonstrated that it could reduce inflammatory responses in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

In Vitro Studies

In vitro studies have shown that:

  • The compound exhibits a dose-dependent inhibition of bacterial growth.
  • It reduces levels of pro-inflammatory cytokines in macrophage cultures.

In Vivo Studies

Preliminary animal studies indicate that treatment with this compound results in decreased tumor growth rates in xenograft models, highlighting its potential as an anticancer agent.

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